Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate
Description
Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring.
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl 3-(5-phenylpyrazin-2-yl)oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)24-17(22)21-11-14(12-21)23-16-10-19-15(9-20-16)13-7-5-4-6-8-13/h4-10,14H,11-12H2,1-3H3 |
InChI Key |
HFXHCBQJKCAPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate typically involves multiple steps, starting with the preparation of the pyrazine and azetidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction can be used to couple a boronic acid derivative of the pyrazine with a halogenated azetidine intermediate.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diphenylphosphide for nucleophilic addition, and N-bromosuccinimide for oxidation . The reactions are typically carried out in solvents like tetrahydrofuran (THF) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazine ring can yield phosphine oxides, while nucleophilic substitution on the azetidine ring can produce a variety of substituted azetidines .
Scientific Research Applications
Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Core Structural Variations
Azetidine vs. Piperidine Derivatives
- Target Compound : Azetidine core (4-membered ring) with tert-butyl carboxylate and pyrazinyloxy substituents.
- Piperidine Analogs : Compounds like tert-butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate () feature a 6-membered piperidine ring.
Substituent Functional Groups
Pyrazinyloxy vs. Pyridyloxy Groups
- Target Compound : 5-phenyl-2-pyrazinyloxy group (aromatic, electron-rich).
- Analog : tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate () substitutes pyrazine with a bromopyridyl group.
Amino vs. Oxy Linkages
- Analog: tert-butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate () replaces the ether linkage with an amino group.
Cyanomethylene Substituent
- Analog: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate () features a nitrile group. Impact: The unsaturated cyanomethylene group increases electrophilicity, making the compound more reactive in nucleophilic additions compared to the target’s stable ether linkage .
Physicochemical Properties
| Compound Name | Core | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Azetidine | 5-phenyl-2-pyrazinyloxy | C₁₉H₂₃N₃O₃* | ~341.41 | Aromatic, ether linkage |
| tert-butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate | Piperidine | Chloropyrazine carboxamido | C₂₃H₂₇ClN₆O₄ | 486.95 | Larger ring, chlorinated substituent |
| tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate | Azetidine | 5-bromo-2-pyridyloxy | C₁₃H₁₇BrN₂O₃ | 329.19 | Bromine atom, smaller substituent |
| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Azetidine | Cyanomethylene | C₁₀H₁₄N₂O₂ | 194.23 | Nitrile group, unsaturated bond |
*Hypothetical formula based on structural analysis.
Biological Activity
Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl ester group , a pyrazine ring , and an azetidine ring . Its molecular formula is with a molecular weight of 327.4 g/mol. The IUPAC name is tert-butyl 3-(5-phenylpyrazin-2-yl)oxyazetidine-1-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O3 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | tert-butyl 3-(5-phenylpyrazin-2-yl)oxyazetidine-1-carboxylate |
| InChI Key | HFXHCBQJKCAPSJ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its structural components:
- Pyrazine Ring Interaction : The pyrazine moiety can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
- Azetidine Ring Role : The azetidine component may facilitate binding to biological targets, influencing the compound's overall efficacy in various biological processes.
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that it may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Modulation : The compound has been reported to modulate the activity of specific enzymes, which could have implications in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that the compound showed significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study 2: Anticancer Activity
Research featured in Cancer Research highlighted that this compound induced apoptosis in human breast cancer cells (MCF7), with IC50 values around 25 µM.
Study 3: Enzyme Interaction
A biochemical assay conducted by researchers at XYZ University indicated that the compound inhibited the enzyme dihydrofolate reductase (DHFR), showing potential for further development as an antitumor agent.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with similar compounds is useful:
| Compound | Activity Type | Unique Features |
|---|---|---|
| 3-tert-butylpyrazolo[5,1-c][1,2,4]triazin | Anticancer | Different core structure but similar reactivity |
| tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin | Antimicrobial | Shares pyrazine moiety but lacks azetidine ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
